molecular formula C20H24FNO3 B5569386 N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide

N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide

Cat. No. B5569386
M. Wt: 345.4 g/mol
InChI Key: UZAMDGXLHYUDCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds involves various strategies, including direct acylation reactions, condensation, and specific reactions such as the Bischler-Napieralski reaction. For example, the synthesis of fluorobenzamide derivatives typically starts with precursor molecules undergoing specific reactions to introduce the desired functional groups and structural motifs. The Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into pyrroles, indicating a method for constructing complex structures from simpler benzamide derivatives (Browne et al., 1981).

Molecular Structure Analysis

X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) techniques are pivotal in determining the molecular structure of benzamide compounds. These techniques have revealed the planarity and stereochemical configurations of such molecules, including their interpeptide bonds and supramolecular properties influenced by halogen atoms. For instance, studies on X-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamides have shown how the position of the halogen atom affects the molecule's structural affinity and stability (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

Benzamide compounds undergo various chemical reactions, reflecting their reactivity and potential for chemical modifications. The presence of fluorine and other substituents significantly affects their chemical behavior, including nucleophilic substitution reactions that lead to the formation of new compounds with distinct properties. Theoretical evaluations, such as density functional theory (DFT) calculations, complement experimental studies to predict the compounds' reactivity and interaction potentials.

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting points, and crystal structures, are influenced by their molecular geometry and intermolecular interactions. For example, the crystal structures of N-(2-(trifluoromethyl)phenyl)benzamides have been analyzed to understand the impact of different halogen substituents on their physical properties. Such studies provide insights into the compounds' stability, solubility, and suitability for various applications (Suchetan et al., 2016).

Scientific Research Applications

Molecular Imaging in Alzheimer's Disease

Research involving similar benzamide derivatives, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, has demonstrated their utility in positron emission tomography (PET) imaging for quantifying serotonin 1A receptor densities in the brains of Alzheimer's disease patients. These studies offer insights into the neurodegenerative processes underlying Alzheimer's and could potentially aid in the early diagnosis and monitoring of the disease (Kepe et al., 2006).

Antipathogenic Activity

Thiourea derivatives, including those with fluoro and other halogen substitutions, have been studied for their antipathogenic activities, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds' interactions with bacterial cells suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Histone Deacetylase Inhibition for Cancer Therapy

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a benzamide derivative acting as a selective histone deacetylase (HDAC) inhibitor. It shows promise in cancer therapy by inhibiting cancer cell proliferation and inducing apoptosis, highlighting the therapeutic potential of benzamide derivatives in oncology (Zhou et al., 2008).

Pharmacological Activities

Studies on N-(3-hydroxyphenyl)benzamide and its derivatives have explored their pharmacological activities, including enzyme inhibition against targets like butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. Such activities suggest the potential of these compounds in treating various diseases by modulating enzymatic pathways (Abbasi et al., 2014).

Study of Intermolecular Interactions

Research on halogen-substituted benzanilides, including fluorinated compounds, has contributed to the understanding of weak interactions involving halogens in crystal structures. These studies inform the design of new materials and pharmaceuticals by elucidating the role of halogen interactions in molecular assembly and stability (Chopra & Row, 2005).

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3/c1-20(2,25)11-10-14-6-8-15(9-7-14)19(24)22-13-18(23)16-4-3-5-17(21)12-16/h3-9,12,18,23,25H,10-11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAMDGXLHYUDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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